molecular formula C15H14N2O3S B5724561 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide

Cat. No. B5724561
M. Wt: 302.4 g/mol
InChI Key: MAZOJTIMVWLXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. Additionally, it has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and other immune cells. Additionally, it has been shown to induce apoptosis in cancer cells by activating various pro-apoptotic signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. Additionally, it exhibits low toxicity and has been shown to have a favorable pharmacokinetic profile in animal models. However, one of the limitations of using this compound is its limited solubility in water, which may hinder its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide. One potential direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets for the treatment of various diseases. Finally, clinical trials are needed to evaluate its safety and efficacy in humans, which may lead to the development of novel drugs for the treatment of inflammation and cancer.

Synthesis Methods

The synthesis of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide can be achieved through a series of chemical reactions involving the condensation of 2-methoxybenzoic acid with 2-aminophenol, followed by the reaction of the resulting product with carbon disulfide and thionyl chloride. The final step involves the reaction of the intermediate product with hydroxylamine hydrochloride to yield this compound.

Scientific Research Applications

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide has been studied extensively in the field of medicinal chemistry and pharmacology due to its potential applications as a therapeutic agent. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel drugs.

properties

IUPAC Name

N-[(2-hydroxyphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-20-13-9-5-2-6-10(13)14(19)17-15(21)16-11-7-3-4-8-12(11)18/h2-9,18H,1H3,(H2,16,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZOJTIMVWLXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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